1-Anthraquinonesulfonic acid
Overview
Description
1-Anthraquinonesulfonic acid is an organic compound with the molecular formula C14H8O5S. It is a sulfonic acid derivative of anthraquinone, a compound known for its versatility and wide range of applications, particularly in the dye industry. The compound is characterized by the presence of a sulfonic acid group attached to the anthraquinone structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Anthraquinonesulfonic acid can be synthesized through the sulfonation of anthraquinone. The process typically involves the use of oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is carried out at elevated temperatures, usually between 147°C and 152°C, in the presence of a catalyst such as mercuric oxide. The reaction mixture is then quenched with water, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the sulfonation of anthraquinone is often conducted in a sulfur dioxide solvent to minimize mercury pollution. The use of sulfur trioxide or oleum in a liquid sulfur dioxide solvent allows for efficient sulfonation while reducing the environmental impact. The product is then precipitated as an alkali metal salt, typically using potassium chloride .
Chemical Reactions Analysis
Types of Reactions
1-Anthraquinonesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Higher oxidation state anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-Anthraquinonesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, particularly in the textile industry
Mechanism of Action
The mechanism of action of 1-Anthraquinonesulfonic acid involves several pathways:
Antibacterial Activity: Inhibits biofilm formation, disrupts cell walls, and inhibits nucleic acid and protein synthesis.
Neuroprotective Effects: Involves caspase inhibition and activation of the AKT signaling pathway, providing protection against oxidative stress and neuronal injury
Comparison with Similar Compounds
Similar Compounds
- 2-Anthraquinonesulfonic acid
- 1,5-Anthraquinonedisulfonic acid
- 1,8-Anthraquinonedisulfonic acid
Uniqueness
1-Anthraquinonesulfonic acid is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Compared to other sulfonated anthraquinones, it exhibits unique reactivity in substitution reactions and specific applications in dye synthesis .
Properties
IUPAC Name |
9,10-dioxoanthracene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIPIAHCFBEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38641-06-4 (potassium salt) | |
Record name | Anthraquinone sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8058877 | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-49-5, 30637-95-7 | |
Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthraquinone 1-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthraquinone sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxoanthracene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ANTHRAQUINONESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FW580K11J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Anthraquinonesulfonic acid contribute to its application in material science, specifically in the development of adsorbents?
A: In the study by Li et al. [], this compound (AQSO3−) was used as the anion for a novel ionic liquid (IL). This IL was then incorporated onto magnetic graphene oxide nanoparticles to create a magnetic adsorbent. The structure of AQSO3−, featuring both an aromatic anthraquinone moiety and a sulfonate group, is crucial for its function.
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